2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis and Chemical Properties
Thieno[3,2-d]pyrimidines have been synthesized through various methods, highlighting the chemical versatility and potential for modification of this compound class. For instance, Chen et al. (2009) demonstrated an efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via a consecutive method involving an aza-Wittig reaction and subsequent reactions with various amines, phenols, or alcohols. This study underscores the synthetic accessibility of thieno[3,2-d]pyrimidines and their derivatives for further functional studies and applications (Chen, Nie, & Ding, 2009).
Antifungal and Antimicrobial Properties
Research by Jafar et al. (2017) on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests that derivatives of thieno[3,2-d]pyrimidines could potentially be explored for antifungal and antimicrobial applications, offering a basis for the development of new therapeutic agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Potential for Novel Therapeutic Agents
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives by Hafez and El-Gazzar (2017) indicate that thieno[3,2-d]pyrimidines can serve as a foundation for the development of compounds with potent anticancer activity. This opens up avenues for the compound to be investigated for its therapeutic potential, especially in targeting cancer cells (Hafez & El-Gazzar, 2017).
Antioxidant, Antimicrobial, and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives and tested them for antimicrobial and antituberculosis activities. The study's findings highlight the potential for thieno[3,2-d]pyrimidine derivatives to act as bases for developing drugs with antimicrobial and antitubercular properties, further underscoring the versatility of this chemical class in contributing to novel therapeutic agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-28-17-9-7-16(8-10-17)25-21(27)20-18(11-14-29-20)23-22(25)30-15-19(26)24-12-5-3-4-6-13-24/h7-10H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHYKNJGGSHLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.